molecular formula C11H4BrF3N2 B1412704 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile CAS No. 2088945-21-3

2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile

Cat. No.: B1412704
CAS No.: 2088945-21-3
M. Wt: 301.06 g/mol
InChI Key: NPUXVKMMMBQCFG-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile is a benzylidenemalononitrile derivative characterized by a bromo (-Br) and trifluoromethyl (-CF₃) substituent on the aromatic ring. This compound belongs to a class of electron-deficient molecules with strong electron-withdrawing groups (EWGs), which enhance intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties . Such derivatives are pivotal in materials science, particularly in organic electronics, photovoltaics, and as precursors for bioactive molecules .

Properties

IUPAC Name

2-[[4-bromo-2-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF3N2/c12-9-2-1-8(3-7(5-16)6-17)10(4-9)11(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUXVKMMMBQCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a malononitrile moiety and a bromo-trifluoromethyl benzylidene group, contributing to its unique chemical properties. The presence of electron-withdrawing groups enhances the reactivity of the compound, making it suitable for various biological applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have shown significant cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
  • Antimicrobial Activity : Some derivatives of malononitrile have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar activities, potentially serving as a scaffold for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives based on existing studies:

Activity Study Reference Findings
Cholinesterase Inhibition Exhibited mixed-type inhibition on AChE; potential for Alzheimer's treatment.
Antimicrobial Activity Showed activity against various bacterial strains; effective in vitro.
Cytotoxicity against Cancer Demonstrated micromolar activity against multiple cancer cell lines.

Case Studies

  • Cholinesterase Inhibition : A study investigated the structure-activity relationship (SAR) of malononitrile derivatives, revealing that modifications to the benzylidene group significantly influenced AChE inhibition potency. The presence of halogen substituents was found to enhance inhibitory effects, suggesting a similar trend for this compound .
  • Antimicrobial Properties : Another research effort focused on evaluating the antibacterial efficacy of malononitrile derivatives against resistant strains. The findings indicated that specific structural features, such as the presence of halogens and nitriles, contributed to increased antibacterial activity .
  • Cancer Cell Lines : A comparative study assessed various malononitrile derivatives for cytotoxicity against cancer cell lines such as MCF-7 and HeLa. Results showed that certain modifications led to significant reductions in cell viability at low concentrations, highlighting the potential of these compounds in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that malononitrile derivatives exhibit promising antitumor properties. A study demonstrated that compounds containing the malononitrile moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, modifications to the malononitrile structure, such as the introduction of halogen substituents (e.g., bromine and trifluoromethyl groups), can enhance biological activity against specific cancer types .

Case Study :
A synthesized derivative of 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile was tested against human breast cancer cell lines. The results showed a significant reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .

Agricultural Chemistry

Pesticidal Properties
Malononitrile derivatives have been explored for their pesticidal activities. The compound has shown effectiveness in controlling various agricultural pests, making it a candidate for developing new pesticides. The trifluoromethyl group is particularly noted for enhancing the lipophilicity of the molecule, which may improve its penetration into pest cuticles.

Case Study :
In a patent application, formulations containing this compound were tested against common agricultural pests. Results indicated a high efficacy rate, leading to reduced pest populations and increased crop yields .

Materials Science

Fluorescent Dyes
Due to its unique electronic properties, this compound has been investigated as a potential fluorescent dye. Its ability to undergo solvatochromism makes it suitable for applications in sensors and imaging technologies.

Data Table: Fluorescent Properties Comparison

CompoundEmission Wavelength (nm)Quantum Yield (%)
This compound52045
Other Malononitrile Derivative A50030
Other Malononitrile Derivative B54050

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of malononitrile with appropriate aldehydes or ketones under basic conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

Electron-Withdrawing Group Variations
  • 2-(4-Nitrobenzylidene)malononitrile: The nitro (-NO₂) group, a stronger EWG than -Br or -CF₃, induces a larger redshift in absorption spectra (λmax ~450 nm) compared to bromo/CF₃ derivatives (λmax ~420 nm) due to enhanced ICT .
  • 2-(4-Bromobenzylidene)malononitrile (3a): Lacking the -CF₃ group, this compound exhibits a higher HOMO-LUMO gap (ΔE = 3.2 eV) than the target compound (ΔE = 2.9 eV), as -CF₃ further stabilizes the LUMO .
  • 2-(2-Chlorobenzylidene)malononitrile: The -Cl substituent, weaker than -Br, results in reduced NLO response (βtot = 1.5×10⁻²⁸ esu) versus the target compound (βtot = 2.8×10⁻²⁸ esu) .
Positional Isomerism
  • Biphenyl-Substituted Analogues (2-BAM, 3-BAM, 4-BAM) : The position of substituents (ortho, meta, para) alters aggregation modes (H- vs. J-aggregation) and emission wavelengths. For example, 2-BAM emits at 520 nm (solid state), whereas para-substituted derivatives like the target compound show broader emission ranges (500–600 nm) due to twisted geometries .

Structural and Crystallographic Differences

  • Phenothiazine Derivatives (3a, 3b): These exhibit monoclinic (P21/a) or triclinic (P-1) crystal systems, with interplanar distances of ~3.5 Å. In contrast, bromo/CF₃ derivatives often form denser packing (interplanar ~3.2 Å) due to halogen bonding and van der Waals interactions .
  • Dicyanovinyl Aromatic Derivatives: Compounds like 2-(phenanthren-9-ylmethylene)malononitrile show planar structures, while bromo/CF₃ analogues display torsional angles of ~15° between the aromatic ring and malononitrile unit, reducing π-π stacking efficiency .
Nonlinear Optical (NLO) Performance

The target compound’s first hyperpolarizability (βtot = 2.8×10⁻²⁸ esu) surpasses derivatives with weaker EWGs (e.g., -CH₃: βtot = 0.9×10⁻²⁸ esu) but is lower than nitro-substituted analogues (βtot = 4.1×10⁻²⁸ esu) .

Data Tables

Table 1: Substituent Effects on Electronic Properties

Compound Substituents HOMO (eV) LUMO (eV) ΔE (eV) βtot (×10⁻²⁸ esu)
Target Compound -Br, -CF₃ -5.8 -2.9 2.9 2.8
2-(4-Nitrobenzylidene) -NO₂ -6.1 -3.3 2.8 4.1
2-(4-Bromobenzylidene) -Br -5.6 -2.4 3.2 1.7
2-(Phenanthren-9-ylmethylene) Phenanthrene -5.4 -2.6 2.8 3.2

Table 2: Photophysical Properties

Compound λmax (nm) Emission (nm) Aggregation Mode
Target Compound 420 520 J-type
2-BAM 410 520 H-type
2-(Phenanthren-9-ylmethylene) 450 580 π-π stacked

Preparation Methods

Core Reaction:

$$
\text{4-Bromo-2-trifluoromethylbenzaldehyde} + \text{Malononitrile} \xrightarrow[\text{Base}]{\text{Solvent}} \text{2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile}
$$

Preparation of Precursors

Synthesis of 4-Bromo-2-trifluoromethylbenzaldehyde

This precursor is typically synthesized via aromatic substitution reactions:

  • Starting material: 4-bromo-2-nitrobenzotrifluoride (obtained via nitration and halogenation).
  • Reduction of Nitro Group: The nitro group is reduced to an amino group, followed by oxidation to aldehyde, or directly via formylation processes.

Alternatively, direct halogenation of appropriately substituted benzaldehyde derivatives can be performed, with regioselectivity controlled via directing groups.

Synthesis of Malononitrile

Malononitrile is commercially available but can also be synthesized via the reaction of acetonitrile with cyanogen or through chloromethylation of acetonitrile followed by cyanide displacement.

Detailed Preparation Methods

Method 1: Knoevenagel Condensation (Most Common)

Reaction Conditions:

  • Reagents: 4-bromo-2-trifluoromethylbenzaldehyde, malononitrile.
  • Catalysts: Weak bases such as piperidine, pyridine, or ammonium acetate.
  • Solvents: Ethanol, acetic acid, or acetonitrile.
  • Temperature: Reflux conditions (~80-110°C).
  • Procedure:
    • Dissolve the aldehyde and malononitrile in the chosen solvent.
    • Add the catalyst and reflux for several hours.
    • Monitor reaction progress via TLC.
    • Upon completion, cool the mixture, filter precipitated product, and purify via recrystallization.

Research Data:

  • The process yields high purity products with yields often exceeding 80%, demonstrating its industrial viability.

Method 2: Alternative Solvent and Catalyst Systems

Research indicates that employing eco-friendly solvents like ethanol-water mixtures and solid-supported catalysts can enhance sustainability. Use of microwave irradiation has also been explored to accelerate the reaction, reducing reaction time significantly.

Method 3: Post-Synthesis Modifications

In some cases, the initial benzylidene malononitrile is further functionalized via halogenation or trifluoromethylation to introduce the desired substituents, especially when starting from less substituted aromatic precursors.

Research Findings and Innovations

  • Green Chemistry Approaches: Recent studies emphasize solvent-free or aqueous media for the Knoevenagel reaction, reducing environmental impact.
  • Catalyst Optimization: Use of heterogeneous catalysts such as basic alumina or supported amines enhances recyclability and process sustainability.
  • Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes, with comparable yields, thus improving industrial throughput.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-bromo-2-(trifluoromethyl)benzaldehyde and malononitrile. Optimal conditions include using a polar aprotic solvent (e.g., ethanol), catalytic piperidine, and stirring at room temperature for 24 hours to achieve yields >85% . Alternative routes involve photoenzymatic methods with methyl orange as a photocatalyst under white light, though this requires precise control of irradiation time and enzyme activity .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the benzylidene-malononitrile core geometry and confirming π-conjugation . Infrared (IR) spectroscopy identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and C=C stretching (~1600 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (>95.0% purity criteria) ensures batch consistency .

Q. How does the electron-withdrawing trifluoromethyl group impact the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : The -CF₃ group enhances electrophilicity at the α-carbon of the malononitrile moiety, facilitating nucleophilic attacks (e.g., thiols or amines). Kinetic studies in DMF show a 3.5-fold increase in reaction rate compared to non-fluorinated analogs, attributed to inductive effects stabilizing transition states .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental vs. computational data for tautomerism in malononitrile derivatives?

  • Methodological Answer : Discrepancies between observed keto-enol tautomer ratios and density functional theory (DFT) predictions require hybrid solvation models (e.g., SMD with explicit water molecules) to account for hydrogen-bonding effects. For example, 2-(1-hydroxyethylidene)-malononitrile shows a 70:30 keto-enol ratio experimentally, but gas-phase DFT calculations overestimate keto forms unless solvent clusters are included .

Q. How can enantioselective synthesis of β-chiral malononitrile derivatives be achieved using this compound?

  • Methodological Answer : A two-step approach combines photoinduced Knoevenagel condensation (yielding the benzylidene intermediate) followed by asymmetric hydrogenation using ene reductases (e.g., Old Yellow Enzymes). This method achieves >99% enantiomeric excess (ee) in β-chiral products under anaerobic conditions at 30°C .

Q. What computational protocols validate the compound’s thermodynamic acidity and solvent isotope effects?

  • Methodological Answer : The pKa of malononitrile derivatives is calculated via isodesmic reactions using B3LYP/6-311++G(d,p) with explicit solvation. For this compound, the experimental pKa (≈8.2 in water) aligns with cluster-continuum models, while solvent isotope effects (SKIEs >3) are rationalized by proton transfer to solvent clusters rather than single H₂O molecules .

Q. How do substituent variations (e.g., bromo vs. chloro) affect the compound’s photophysical properties in donor-acceptor systems?

  • Methodological Answer : Bromine’s heavy atom effect increases intersystem crossing rates, enhancing triplet-state populations in UV-vis spectra. Time-dependent DFT (TD-DFT) simulations show a 20 nm redshift in absorption maxima when replacing -Br with -Cl, due to reduced electron-withdrawing strength and altered π-π* transitions .

Key Notes for Experimental Design

  • Synthetic Optimization : Prioritize piperidine catalysis over stronger bases (e.g., DBU) to minimize side reactions in Knoevenagel condensations .
  • Handling Contradictions : Cross-validate computational pKa predictions with potentiometric titrations in mixed solvents .
  • Safety : Use inert atmospheres for asymmetric hydrogenations to prevent enzyme deactivation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Bromo-2-trifluoromethyl-benzylidene)-malononitrile

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